Cas no 467451-98-5 (4-Chloro-5-methoxy-1H-indole-3-carbaldehyde)
4-Chloro-5-methoxy-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-5-methoxy-1H-indole-3-carbaldehyde
- 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde
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- Inchi: 1S/C10H8ClNO2/c1-14-8-3-2-7-9(10(8)11)6(5-13)4-12-7/h2-5,12H,1H3
- InChI Key: HQOCPGOGWXFIHG-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC2=C1C(C=O)=CN2)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 224
- XLogP3: 2.1
- Topological Polar Surface Area: 42.1
4-Chloro-5-methoxy-1H-indole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199000915-250mg |
4-Chloro-5-methoxy-1H-indole-3-carbaldehyde |
467451-98-5 | 98% | 250mg |
$709.01 | 2023-09-01 | |
| Alichem | A199000915-500mg |
4-Chloro-5-methoxy-1H-indole-3-carbaldehyde |
467451-98-5 | 98% | 500mg |
$1021.81 | 2023-09-01 | |
| Alichem | A199000915-1g |
4-Chloro-5-methoxy-1H-indole-3-carbaldehyde |
467451-98-5 | 98% | 1g |
$1756.89 | 2023-09-01 |
4-Chloro-5-methoxy-1H-indole-3-carbaldehyde Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde
4-Chloro-5-methoxy-1H-indole-3-carbaldehyde: A Comprehensive Overview
4-Chloro-5-methoxy-1H-indole-3-carbaldehyde, identified by the CAS number 467451-98-5, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indole ring system substituted with a chlorine atom at the 4-position, a methoxy group at the 5-position, and an aldehyde group at the 3-position. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for both academic research and industrial applications.
The synthesis of 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde typically involves multi-step organic reactions, often starting from indole derivatives. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity. For instance, a study published in the Journal of Organic Chemistry highlighted the use of a palladium-catalyzed coupling reaction to construct the indole core, followed by selective substitution to introduce the chlorine and methoxy groups. This approach not only streamlines the synthesis but also opens avenues for further functionalization of similar indole-based compounds.
The chemical structure of 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde plays a pivotal role in its biological activity. The indole ring is a well-known scaffold in medicinal chemistry due to its ability to interact with various biological targets, such as enzymes and receptors. The presence of electron-withdrawing groups like chlorine and methoxy enhances the molecule's reactivity and selectivity. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, making it a promising lead compound for anti-cancer drug development.
In terms of physical properties, 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde is typically a crystalline solid with a melting point around 200°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are crucial for both laboratory research and potential scale-up processes in industrial settings.
The application of 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde extends beyond pharmacology into materials science. Researchers have explored its use as a precursor for constructing advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). The aldehyde group serves as a reactive site for metal coordination, while the indole ring provides structural stability. A recent study published in Chemistry of Materials reported the successful synthesis of a MOF using this compound as a ligand, showcasing its potential in creating porous materials with applications in gas storage and catalysis.
In addition to its chemical versatility, 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde has been utilized as a building block in total synthesis efforts. For example, it has been employed as an intermediate in the construction of complex natural products, such as alkaloids and terpenoids. Its ability to undergo various transformations, including alkylation, acylation, and cyclization reactions, makes it an invaluable tool for organic chemists aiming to synthesize biologically active molecules.
The environmental impact of synthesizing and using 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde has also been a topic of interest. Recent green chemistry initiatives have focused on developing sustainable routes for its production. For instance, researchers have explored the use of microwave-assisted synthesis to reduce reaction times and energy consumption while maintaining high yields. Such approaches align with global efforts to minimize waste and promote eco-friendly chemical practices.
In conclusion, 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde, with its unique structure and diverse applications, remains a focal point in contemporary chemical research. Its role as both a building block and an active compound underscores its importance across multiple disciplines. As advancements in synthetic methods and material science continue to evolve, this compound is expected to find even more innovative uses in the years to come.
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